LIT-001

概要

説明

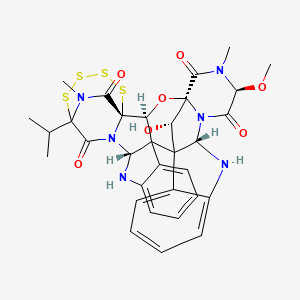

LIT-001は、オキシトシン受容体アゴニストとバソプレシン受容体混合アゴニストおよびアンタゴニストである低分子化合物です。これは2018年に文献で初めて報告されました。 This compoundは、動物モデルにおける社会的欠損を軽減する能力により、自閉症などの社会的障害の治療薬としての可能性を示しています .

科学的研究の応用

LIT-001 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study oxytocin receptor agonism.

Biology: Investigated for its effects on social behavior and cognitive functions in animal models.

Medicine: Potential therapeutic agent for treating social disorders like autism and schizophrenia.

Industry: Could be used in the development of new drugs targeting oxytocin and vasopressin receptors

作用機序

LIT-001は、オキシトシン受容体でアゴニストとして、バソプレシン受容体で混合アゴニストおよびアンタゴニストとして作用することにより、その効果を発揮します。バソプレシンV1A受容体よりもオキシトシン受容体に対して選択性が高く、高濃度でのみV1A受容体のアンタゴニズムを示します。this compoundは、バソプレシンV2受容体のアゴニストとしても作用します。 含まれる分子標的と経路には、社会的行動と体液恒常性に関係するオキシトシン受容体とバソプレシン受容体があります .

類似化合物の比較

This compoundは、TC OT 39およびWAY-267464と構造的に似ています。これらの化合物と比較して、this compoundはバソプレシンV1A受容体よりもオキシトシン受容体に対して高い選択性を示します。また、血液脳関門透過性などの改善された薬物動態学的特性と、げっ歯類における比較的長い消失半減期を示します。 これらの特徴は、this compoundを治療薬としてユニークかつ潜在的により効果的なものにしています .

類似化合物

- TC OT 39

- WAY-267464

- PF-06655075

- Pro8-オキシトシン

- SSR126768A

- アトシバン

生化学分析

Biochemical Properties

LIT-001 is a nonpeptide oxytocin receptor (OT-R) agonist . It acts on the two main signal transduction pathways of this receptor . It has been shown to interact with oxytocin receptors and vasopressin receptors . The nature of these interactions involves binding to these receptors and initiating a cascade of biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce social deficits in a mouse model of autism, specifically the μ-opioid receptor knockout mouse model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the oxytocin receptor and vasopressin V2 receptor . This action occurs at similar concentrations as for the oxytocin receptor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been shown that this compound has a relatively long elimination half-life in rodents . This gives it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown that acutely administered this compound (1, 3, and 10 mg/kg) in MAM-exposed males and females on social behaviour, communication and cognition .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to its interactions with oxytocin and vasopressin receptors

Transport and Distribution

It is known that this compound shows blood–brain barrier permeability .

Subcellular Localization

It is known that this compound shows blood–brain barrier permeability , suggesting that it may be localized within brain cells.

準備方法

LIT-001の合成経路は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを伴います。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を伴います。 This compoundの工業生産方法は、最適化された反応条件と精製技術によって純度と収率を確保しながら、これらの合成経路をスケールアップすることを含む可能性があります .

化学反応解析

This compoundは、以下を含むさまざまな種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を変更するために使用できます。

置換: this compoundは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: オキシトシン受容体アゴニズムを研究するためのツール化合物として使用されます。

生物学: 動物モデルにおける社会的行動と認知機能への影響について調査されています。

医学: 自閉症や統合失調症などの社会的障害の治療薬としての可能性を秘めています。

化学反応の分析

LIT-001 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

類似化合物との比較

LIT-001 is similar in structure to TC OT 39 and WAY-267464. Compared to these compounds, this compound has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor. It also shows improved pharmacokinetic properties, such as blood-brain barrier permeability and a relatively long elimination half-life in rodents. These features make this compound unique and potentially more effective as a therapeutic agent .

Similar Compounds

- TC OT 39

- WAY-267464

- PF-06655075

- Pro8-Oxytocin

- SSR126768A

- Atosiban

特性

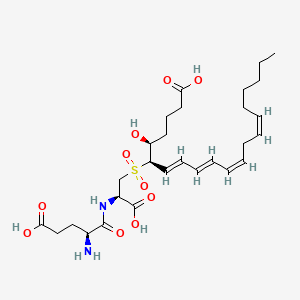

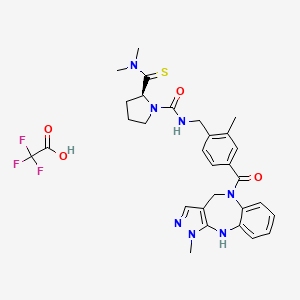

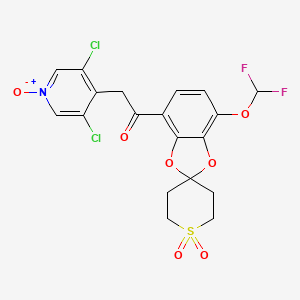

IUPAC Name |

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRXWFCSEPQQ-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes LIT-001 unique compared to other oxytocin-related compounds?

A1: this compound stands out as the first nonpeptide full agonist of the oxytocin receptor (OT-R) [, ]. Unlike peptide-based oxytocin agonists, this compound offers advantages such as improved stability and potential for oral administration, making it a promising candidate for therapeutic development.

Q2: How does this compound interact with the oxytocin receptor and what are the downstream effects?

A2: While the precise molecular interactions of this compound with OT-R haven't been fully elucidated in the provided abstracts, it functions as a full agonist, meaning it binds to and activates the receptor in a manner similar to the endogenous ligand, oxytocin. This activation triggers downstream signaling pathways associated with social behavior, cognition, and pain perception [, , , ].

Q3: What evidence supports the therapeutic potential of this compound in autism spectrum disorders?

A3: Preclinical studies using a mouse model of autism have shown that this compound effectively improves social interaction after peripheral administration []. This finding highlights its potential for addressing social deficits, a core symptom of autism spectrum disorders.

Q4: Are there any other potential therapeutic applications for this compound besides autism?

A4: Beyond its promising role in autism, research suggests that this compound might offer therapeutic benefits in other areas. Studies point towards its potential in alleviating inflammatory pain [] and addressing cognitive impairments in a neurodevelopmental model of schizophrenia [].

Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A5: While the provided abstracts don't delve into specific SAR details for this compound, the research emphasizes that designing centrally active nonpeptide agonists for vasopressin/oxytocin receptors requires a nuanced understanding of the subtle structure-affinity and structure-efficacy relationships []. This suggests that even minor modifications to the this compound structure could significantly impact its binding affinity, efficacy, and selectivity for the OT-R.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

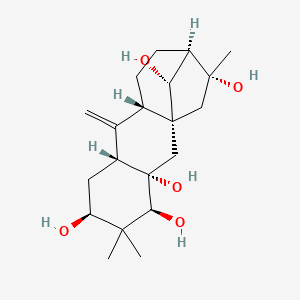

![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)